PROTAC linker optimization often fails due to inappropriate spacer geometry-linear PEG-diazides or shorter homologues alter ternary complex formation, confounding SAR studies.
N-Boc-N-bis(PEG4-azide) solves this with a branched, well-characterized scaffold:
• 32 rotatable bonds & LogP 1.7 - ideal spacer for cytosolic protein targeting
• Orthogonal Boc-amine enables third functionality (e.g., fluorophore) without disrupting CuAAC/SPAAC click chemistry
• ≥98% purity ensures batch-to-batch consistency across project lifecycles
• 24-month shelf life at 2-8°C with ambient shipping tolerance for cost-effective bulk procurement
Molecular FormulaC25H49N7O10
Molecular Weight607.7 g/mol
CAS No.2055041-25-1
Cat. No.B609472
⚠ Attention: For research use only. Not for human or veterinary use.
N-Boc-N-bis(PEG4-azide) (CAS 2055041-25-1) is a non‑cleavable, branched polyethylene glycol (PEG) reagent . The molecule contains two PEG4 chains, each terminated with an azide moiety, and a central Boc‑protected secondary amine . Its branched architecture and orthogonal reactivity make it a versatile building block for synthesising proteolysis‑targeting chimeras (PROTACs), antibody‑drug conjugates (ADCs), and other bioconjugates via copper‑catalysed (CuAAC) or strain‑promoted (SPAAC) click chemistry .
1
Orthogonal trifunctional handle: two azides plus Boc-protected amine for stepwise conjugation
2
Branched PEG4 scaffold supports ternary complex research in PROTAC design
3
High-purity specification suitable for sensitive click chemistry workflows
Superficially similar azide‑functionalised PEG linkers cannot be freely interchanged with N‑Boc‑N‑bis(PEG4‑azide). Its branched topology introduces a central Boc‑protected amine that enables orthogonal, stepwise conjugation strategies not possible with linear PEG‑diazides . Furthermore, the specific PEG4 arm length influences the physical properties and, ultimately, the ternary complex formation of PROTACs; empirical studies demonstrate that varying PEG chain length (PEG2 vs. PEG4 vs. PEG6) dramatically alters degradation efficiency and target selectivity [1]. Consequently, substituting N‑Boc‑N‑bis(PEG4‑azide) with a shorter homologue (e.g., N‑Boc‑N‑bis(PEG3‑azide)) or a linear alternative (e.g., Azido‑PEG4‑azide) will yield molecules with divergent linker geometries, physicochemical profiles, and biological outcomes.
Target: N-Boc-N-bis(PEG4-azide)
Branched Boc-amine enables orthogonal deprotection and sequential conjugation
Linear azide or unprotected amine
Lacks orthogonal handle; stepwise trifunctional strategies not directly transferable
PEG4 arm length
May favour conformational sampling for ternary complex formation
Shorter PEG (PEG3/PEG2)
Altered rotational freedom can shift degradation efficiency and target selectivity profiles
≥98% purity specification
Reduces side-product interference in multi-step click assemblies
Lower purity grades
May introduce impurities that compromise conjugation stoichiometry and assay reproducibility
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Published October 17, 2025. View Source
N-Boc-N-bis(PEG4-azide) vs. Structural Analogs
Increased Hydrophilicity vs. PEG3 Analogue
N-Boc-N-bis(PEG4-azide) exhibits a LogP of 1.7, which is 0.3 units lower than that of the PEG3 analogue (LogP 2.0) . This reduction in lipophilicity, conferred by the additional ethylene oxide unit per arm, correlates with improved aqueous solubility and reduced non‑specific binding—a critical advantage when formulating PROTACs for cellular assays.
Hydrophilicity (LogP)Reported
LogP 1.7
vs. PEG3 analogue 2.0 (Δ -0.3)
Supports aqueous solubility and reduced non-specific binding
A lower LogP favours aqueous solubility and may mitigate aggregation, improving assay reproducibility and facilitating in vivo formulation of PROTAC candidates.
PROTAC linkerPhysicochemical propertyLogP
Enhanced Rotational Flexibility vs. PEG3 and PEG2 Linkers
The extended PEG4 arms confer 32 rotatable bonds to N‑Boc‑N‑bis(PEG4‑azide), versus 26 for the PEG3 analogue and only 16 for the PEG2 variant . This enhanced conformational freedom allows the linker to sample a broader range of spatial orientations, a factor empirically linked to more effective ternary complex formation and higher degradation efficiency in PROTAC applications [1].
Structural analysis from PubChem and vendor datasheets
Why This Matters
Greater rotational freedom increases the probability of achieving the precise E3 ligase‑target protein orientation required for ubiquitination, directly impacting the efficacy of the resulting PROTAC degrader.
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Published October 17, 2025. View Source
Branched Architecture for Orthogonal Conjugation vs. Linear Diazide
Unlike linear Azido‑PEG4‑azide, which offers only two terminal azide groups, N‑Boc‑N‑bis(PEG4‑azide) features a central Boc‑protected secondary amine . This amine can be selectively deprotected under mild acidic conditions (e.g., TFA in DCM) to reveal a free amine handle [1]. This orthogonality allows sequential, site‑specific conjugation of three distinct payloads—a capability unavailable in simple diazide linkers.
Orthogonal handlesClass-level
3 handles (2 azides + Boc-amine)
vs. linear diazide (2 handles only)
Enables stepwise trifunctional bioconjugation
Deprotection with TFA/DCM; handle orthogonality confirmed by class-level inference
Three handles: two azides + one Boc‑protected amine
Comparator Or Baseline
Azido-PEG4-azide: two azide handles only
Quantified Difference
+1 orthogonal handle (Boc‑amine)
Conditions
Chemical functionality analysis
Why This Matters
The orthogonal amine handle enables construction of more complex, trifunctional conjugates—for instance, attaching a targeting ligand, an E3 ligase binder, and a third functional moiety (fluorophore, cytotoxic payload) in a controlled, stepwise manner.
[1] DC Chemicals. N-Boc-N-bis(PEG4-azide) Certificate of Analysis. Cat No. DC35783. Accessed April 2026. View Source
Higher Purity Specification vs. PEG2 Analogue
Multiple vendors consistently certify N‑Boc‑N‑bis(PEG4‑azide) at ≥98% purity by HPLC . In contrast, the shorter N,N‑Bis(PEG2‑azide)‑N‑Boc is often supplied at ≥95% purity . The higher purity specification reduces the risk of contaminating side products that can interfere with the sensitive click chemistry steps and complicate purification of the final PROTAC construct.
Purity specificationSpecification review
≥98% (HPLC)
vs. PEG2 analogue ≥95%
Higher purity reduces side-product interference in click steps
Vendor CoA; independent verification recommended
Quality controlPROTAC synthesisReproducibility
Evidence Dimension
Purity specification
Target Compound Data
≥98% (HPLC)
Comparator Or Baseline
N,N-Bis(PEG2-azide)-N-Boc: ≥95%
Quantified Difference
≥3% absolute purity advantage
Conditions
Vendor Certificate of Analysis
Why This Matters
Higher purity ensures more reliable stoichiometry in click reactions, simplifies downstream purification, and improves the reproducibility of biological assays—key considerations when scaling from milligram‑scale research to larger‑scale production.
Quality controlPROTAC synthesisReproducibility
Long Shelf Life and Ambient Shipping Stability
N‑Boc‑N‑bis(PEG4‑azide) is stable for at least 24 months when stored sealed at 2–8 °C and can be shipped at ambient temperature without special handling [1]. This contrasts with some PEG‑azide linkers that require permanent –20 °C storage and cold‑chain shipping to prevent degradation . The robust stability profile reduces logistical complexity and ensures that material procured in bulk retains full reactivity over extended periods.
Storage stabilityReported
24 months at 2–8 °C, ships ambient
vs. –20 °C cold-chain for some PEG azides
Simplifies logistics and long-term inventory management
Based on vendor stability guidelines
Supply chainStabilityLogistics
Evidence Dimension
Storage stability and shipping requirements
Target Compound Data
24 months at 2–8 °C; ships ambient
Comparator Or Baseline
Azido-PEG4-azide: requires –20 °C storage; cold‑chain shipping recommended
Quantified Difference
Eliminates need for cold‑chain logistics
Conditions
Vendor storage and shipping guidelines
Why This Matters
Simplified logistics translate to lower shipping costs, reduced risk of temperature excursions during transit, and greater confidence in long‑term inventory management for laboratories and CDMOs.
Supply chainStabilityLogistics
[1] DC Chemicals. N-Boc-N-bis(PEG4-azide) Certificate of Analysis. Cat No. DC35783. Accessed April 2026. View Source
N-Boc-N-bis(PEG4-azide) Applications in Bioconjugation & PROTACs
PROTAC Library Synthesis with Orthogonal PEG4 Linker
The PEG4 arm length (32 rotatable bonds) and balanced LogP (1.7) of N‑Boc‑N‑bis(PEG4‑azide) position it as an ideal candidate for PROTAC libraries targeting cytosolic proteins where a moderately extended linker is predicted to favour ternary complex formation . The Boc‑protected amine provides an orthogonal handle for introducing a third functional element (e.g., a fluorescent probe for cellular imaging) without interfering with the azide‑alkyne click chemistry used to attach E3 ligase and target‑protein ligands .
Construction of Trifunctional Antibody–Drug Conjugates (ADCs)
The three orthogonal reactive centres (two azides + one Boc‑amine) make N‑Boc‑N‑bis(PEG4‑azide) uniquely suited for synthesising next‑generation ADCs that require a branched linker. For example, one azide can be clicked to a cytotoxic payload, the second to a hydrophilic polymer for solubility enhancement, and the deprotected amine used for site‑specific conjugation to an engineered cysteine residue on the antibody . The ≥98% purity specification minimises the risk of introducing impurities that could compromise ADC homogeneity .
Stepwise Bioconjugation with Long-Term Reagent Stability
For laboratories and CDMOs that need to maintain an inventory of click‑chemistry reagents, N‑Boc‑N‑bis(PEG4‑azide) offers a distinct logistical advantage. Its 24‑month shelf life at 2–8 °C and ambient shipping tolerance allow for bulk procurement and long‑term storage without the expense and complexity of –20 °C cold‑chain management . This stability, coupled with its high purity, ensures that each batch performs consistently over the entire project lifecycle .
PROTAC SAR Studies with Consistent Linker Scaffold
When exploring SAR around the E3 ligase ligand or target‑binding warhead, maintaining a constant linker is essential. N‑Boc‑N‑bis(PEG4‑azide) serves as a reliable, well‑characterised scaffold that does not introduce confounding variables due to batch variability or degradation. Its defined LogP (1.7) and rotatable bond count (32) provide a consistent baseline against which the contributions of the warhead and E3 ligand can be accurately assessed [1].
Application
Selection Property
Validation Focus
PROTAC library synthesis with orthogonal linker
Branched PEG4 scaffold with Boc-amine handle
Ternary complex formation and target degradation profiling
Trifunctional ADC construction
Three orthogonal reactive handles
Stepwise conjugation efficiency and homogeneity
Long-term reagent inventory for bioconjugation
Ambient-stable, 24-month shelf-life
Batch-to-batch reactivity consistency
PROTAC SAR with consistent linker scaffold
Defined physicochemical profile (LogP, flexibility)
Controlled scaffold for warhead/E3 ligand SAR
[1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Published October 17, 2025. View Source
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